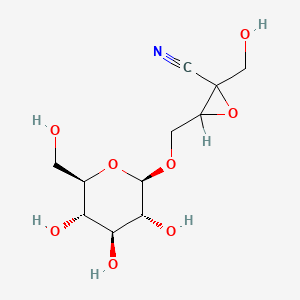Sarmentosin epoxide
CAS No.: 81907-02-0
Cat. No.: VC1606241
Molecular Formula: C11H17NO8
Molecular Weight: 291.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81907-02-0 |
|---|---|
| Molecular Formula | C11H17NO8 |
| Molecular Weight | 291.25 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile |
| Standard InChI | InChI=1S/C11H17NO8/c12-3-11(4-14)6(20-11)2-18-10-9(17)8(16)7(15)5(1-13)19-10/h5-10,13-17H,1-2,4H2/t5-,6?,7-,8+,9-,10-,11?/m1/s1 |
| Standard InChI Key | MGWCXJDKHMCXRL-YMGPVYFXSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2C(O2)(CO)C#N)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |
Introduction
Chemical Identity and Structure
Sarmentosin epoxide is classified as a glycoside with cyanogenic properties. Structurally, it is characterized as 2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile . This compound features an epoxide functional group and a nitrile group, which contributes to its cyanogenic potential.
The chemical properties of sarmentosin epoxide are summarized in Table 1.
Table.1 Chemical Properties of Sarmentosin Epoxide
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO8 |
| Molecular Weight | 291.25 g/mol |
| CAS Registry Number | 81907-02-0 |
| IUPAC Name | 2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile |
| InChI | InChI=1S/C11H17NO8/c12-3-11(4-14)6(20-11)2-18-10-9(17)8(16)7(15)5(1-13)19-10/h5-10,13-17H,1-2,4H2/t5-,6?,7-,8+,9-,10-,11?/m1/s1 |
| InChIKey | MGWCXJDKHMCXRL-YMGPVYFXSA-N |
| SMILES | C([C@@H]1C@HO)O |
The structural complexity of sarmentosin epoxide involves multiple stereogenic centers, contributing to its specific biological activities and chemical reactivity .
Natural Occurrence and Distribution
Sarmentosin epoxide has been identified in various plant species. Notable sources include Sedum cepaea, where it was initially characterized as a new cyanogenic compound . Additionally, it has been detected in Emex australis, demonstrating its presence across diverse plant families .
The compound is structurally related to sarmentosine (also known as sarmentosin), which has been reported in Piper sarmentosum . This relationship suggests evolutionary connections between these compounds and potential shared biosynthetic pathways across different plant species.
Biosynthesis and Metabolism
Relationship to Other Cyanogenic Compounds
Sarmentosin epoxide belongs to a broader class of cyanogenic glycosides. These compounds are characterized by their ability to release hydrogen cyanide (HCN) through enzymatic hydrolysis. Specifically, sarmentosin epoxide has been shown to slowly release HCN under certain conditions , which contributes to its toxicological profile and ecological functions.
The structural relationship between sarmentosin epoxide and sarmentosine is noteworthy. Sarmentosine (C11H17NO7) has a molecular weight of 275.25 g/mol and is described as (Z)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile . The primary structural difference is the epoxide group present in sarmentosin epoxide, which replaces a double bond in sarmentosine.
Biological Activities and Ecological Significance
Cyanogenic Properties
The most significant biological activity of sarmentosin epoxide is its cyanogenic potential. Like other cyanogenic glycosides, it can release hydrogen cyanide, a potent respiratory toxin . This property serves as a defense mechanism for plants against herbivores and pathogens.
Studies have shown that sarmentosin epoxide specifically undergoes slow release of HCN, suggesting a controlled defense mechanism that may be activated under specific conditions, such as tissue damage or enzymatic hydrolysis .
Ecological Roles
As a cyanogenic compound, sarmentosin epoxide likely plays important roles in plant-herbivore interactions. The release of HCN upon tissue damage can deter herbivores and provide chemical protection to the plant. This mechanism represents an important adaptive strategy in the ecology of plants containing this compound.
The presence of sarmentosin epoxide across different plant families suggests convergent evolution of cyanogenic defense mechanisms, highlighting the ecological importance of these compounds in plant survival strategies.
Analytical Methods and Detection
Modern analytical techniques have facilitated the identification and characterization of sarmentosin epoxide in plant materials. These methods include:
-
Liquid chromatography-mass spectrometry (LC-MS), which has been employed to detect sarmentosin epoxide in plant extracts
-
Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
-
Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry
In recent analyses, sarmentosin epoxide has been detected using these advanced techniques, allowing for both qualitative identification and quantitative measurement. For example, in a study on Emex australis, UHPLC-MS analysis revealed the presence of sarmentosin epoxide in the fruit methanol extract .
Chemical Synthesis and Derivatives
While natural sources remain the primary means of obtaining sarmentosin epoxide, there is potential for chemical synthesis approaches. The development of synthetic methods for related compounds, such as 3- and 4-alkyl-2,3-dihydrofurans , may provide insights into potential synthetic routes for sarmentosin epoxide and its derivatives.
The creation of semi-synthetic derivatives with enhanced biological activities or reduced toxicity represents a promising direction for future research. Modifications of the epoxide group or the glycosidic linkage could lead to compounds with altered pharmacological profiles while maintaining the core structural features responsible for biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume